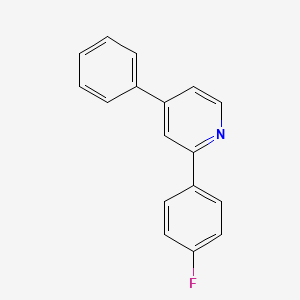

2-(4-Fluorophenyl)-4-phenylpyridine

Description

Overview of Pyridine (B92270) Scaffolds in Academic Disciplines

The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in many areas of chemical science. Its presence is widespread, from naturally occurring compounds to synthetic molecules with diverse applications. researchgate.net

Pyridine and its derivatives are of paramount importance in medicinal chemistry. researchgate.netrsc.org This structural motif is found in numerous FDA-approved drugs and is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. researchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Pyridine-containing compounds have been investigated for a multitude of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. researchgate.netnih.gov The incorporation of a pyridine moiety can enhance a compound's biochemical potency, metabolic stability, and permeability. nih.gov

In the realm of materials science, pyridine-based compounds are valued for their unique optical and electronic properties. nih.gov They are integral components in the development of functional nanomaterials and have applications in asymmetric catalysis. nih.gov The distinctive structural characteristics of phenylpyridine derivatives make them suitable for creating novel materials with specific electronic or optical features. smolecule.com For instance, fluorinated 2-phenylpyridine (B120327) derivatives have been studied for their potential in organic light-emitting diodes (OLEDs), where the degree and position of fluorination can significantly alter the emission properties of the resulting metal complexes. wikipedia.org The field of organic optoelectronics, which includes OLEDs and organic solar cells, is rapidly advancing, with pyridine-containing molecules playing a crucial role. rsc.org

Pyridine is a well-established Lewis base, readily donating its lone pair of electrons to form coordination complexes with a vast array of transition metals. wikipedia.orgwikipedia.org This property is fundamental to coordination chemistry, where pyridine and its derivatives serve as ligands in numerous catalytic and structural applications. wikipedia.orgyoutube.com The rich coordination chemistry of pyridine-type ligands has been instrumental in creating functional materials through the formation of molecular assemblies. acs.org In supramolecular chemistry, the directional nature of the pyridine-metal bond and other non-covalent interactions, such as hydrogen bonding, allows for the construction of complex, self-assembled architectures like one-dimensional chains and three-dimensional networks. nih.gov

Contextualization of Diarylpyridines in Advanced Synthetic and Biological Research

Diarylpyridines, a class of compounds characterized by a pyridine ring substituted with two aryl groups, are a significant area of focus in modern chemical research. Their synthesis often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the versatile construction of these molecules. ontosight.ai

In medicinal chemistry, diarylpyridines have been designed and synthesized as potential therapeutic agents. For example, novel diarylpyridine derivatives have been evaluated as tubulin polymerization inhibitors for their antiproliferative activity against cancer cell lines. nih.govresearchgate.netnih.gov In these studies, the pyridine ring acts as a rigid linker to control the orientation of the two aryl rings, which is crucial for their biological activity. nih.govresearchgate.net

Impact of Fluorination in Molecular Design and Function

The introduction of fluorine into organic molecules, a strategy known as fluorination, has a profound impact on their properties and is a widely used tool in drug design and materials science. tandfonline.comingentaconnect.com The small size of the fluorine atom, comparable to that of hydrogen, means it generally does not cause significant steric hindrance. ingentaconnect.comresearchgate.net However, its high electronegativity can dramatically alter the electronic properties of a molecule, influencing its reactivity, stability, and intermolecular interactions. tandfonline.com

In medicinal chemistry, fluorination can enhance a drug's metabolic stability, binding affinity to its target, and bioavailability. tandfonline.comresearchgate.netnih.gov By blocking sites susceptible to metabolic degradation, the C-F bond, which is stronger than a C-H bond, can prolong the drug's therapeutic effect. nih.gov Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. ingentaconnect.comresearchgate.net The strategic placement of fluorine atoms can lead to more potent and effective therapeutic agents. researchgate.netnih.gov

In materials science, the incorporation of fluorine can influence the electronic and optical properties of materials, as seen in the development of fluorinated phenylpyridine complexes for OLEDs. wikipedia.org The study of fluorination patterns and their effect on physicochemical properties is an active area of research with broad implications for both life and materials sciences. acs.org

Properties

Molecular Formula |

C17H12FN |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-phenylpyridine |

InChI |

InChI=1S/C17H12FN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H |

InChI Key |

DIYINPHBPPUOMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Diarylpyridines

Strategies for Diarylpyridine Core Synthesis

The construction of the core diarylpyridine structure can be achieved through various synthetic routes. These include forming carbon-carbon bonds on a pre-existing pyridine (B92270) ring using metal catalysts or building the heterocyclic ring from acyclic precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, enabling the synthesis of complex aryl-substituted heterocycles. nih.gov These methods offer high yields and functional group tolerance.

The Suzuki–Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. semanticscholar.org For the synthesis of 2-(4-Fluorophenyl)-4-phenylpyridine, this can be approached by coupling a suitably halogenated phenylpyridine with a corresponding boronic acid. For instance, 2-chloro-4-phenylpyridine can be reacted with (4-fluorophenyl)boronic acid, or conversely, 4-bromo-2-(4-fluorophenyl)pyridine can be coupled with phenylboronic acid.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govnih.gov Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are commonly employed as catalysts. nih.govresearchgate.netclaremont.edu The reaction typically requires a base, like sodium phosphate or potassium carbonate, and is often carried out in solvents such as dioxane or toluene (B28343), sometimes with the addition of water. nih.govclaremont.edu Yields for these types of transformations are generally moderate to good, ranging from 5% to 89% depending on the specific substrates and conditions. nih.govdntb.gov.ua

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Diarylpyridine Synthesis

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Palladium Source and Ligand Complex | nih.govresearchgate.net |

| Boronic Acid | Phenylboronic acid / (4-Fluorophenyl)boronic acid | Arylating Agent | semanticscholar.org |

| Aryl Halide | 2-Halo-4-phenylpyridine / 4-Halo-2-(4-fluorophenyl)pyridine | Electrophilic Partner | beilstein-journals.org |

| Base | Na₃PO₄, K₂CO₃ | Activates Boronic Acid, Neutralizes Acid | nih.govclaremont.edu |

| Solvent | Dioxane/Water, Toluene | Reaction Medium | nih.govclaremont.edu |

| Temperature | 65-110 °C | Provides Activation Energy | claremont.edudntb.gov.ua |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.org This methodology involves the palladium-catalyzed activation of a C-H bond on one aromatic ring and its subsequent coupling with an aryl halide. nih.gov For the synthesis of this compound, this could involve the direct arylation of 2-phenylpyridine (B120327) with a 4-fluorophenyl halide. The pyridine nitrogen atom acts as a directing group, guiding the arylation to the ortho-position of the phenyl ring, although functionalization on the pyridine ring itself is also possible. nih.govresearchgate.net

These reactions are typically catalyzed by palladium(II) salts like palladium(II) acetate (Pd(OAc)₂). nih.govmdpi.com The process often requires an oxidant and specific additives to facilitate the catalytic cycle. nih.gov The development of bifunctional ligands that actively participate in the C-H cleavage step has been shown to accelerate the reaction and improve catalyst reactivity. nih.gov While powerful, achieving high regioselectivity can be a challenge, and reaction conditions must be carefully optimized. nih.gov

Table 2: Key Components in Palladium-Catalyzed Direct C-H Arylation

| Component | Example | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | C-H Activation and Coupling | nih.govmdpi.com |

| Substrate | 2-Phenylpyridine | Substrate with C-H bond to be functionalized | rsc.org |

| Arylating Agent | 4-Fluorophenyl-X (X=I, Br) | Introduces the second aryl group | beilstein-journals.org |

| Ligand | Phosphines (e.g., PPh₃), Bifunctional Ligands | Modulate catalyst activity and stability | nih.govnih.gov |

| Additive/Oxidant | AgF, Benzoquinone (BQ) | Facilitate catalyst turnover | nih.gov |

| Solvent | 1,4-Dioxane, Toluene | Reaction Medium | nih.govmdpi.com |

Metal-free synthesis offers advantages in terms of cost, toxicity, and simplified purification procedures. These methods typically involve the construction of the pyridine ring from acyclic precursors through cyclization reactions. rsc.orgrsc.org

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. mdpi.comnih.gov A notable metal-free, one-pot method for synthesizing 2,4-diarylpyridines involves the cyclocondensation of aromatic ketones with an ammonium source, such as ammonium acetate. thieme-connect.com For this compound, this could be achieved by reacting acetophenone and 4-fluoroacetophenone with ammonium acetate.

The proposed mechanism begins with the self-condensation of one ketone, followed by a Michael addition of the second ketone to form a 1,5-dicarbonyl intermediate. thieme-connect.com This intermediate then undergoes a condensation reaction with ammonia (from ammonium acetate) and subsequent cyclization and aromatization to yield the 2,4-diarylpyridine product. This strategy provides a direct and selective route to diarylpyridines from readily available starting materials. thieme-connect.com

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.govfrontiersin.org MCRs are prized for their high efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.org

The synthesis of the 2,4-diarylpyridine core can be accomplished via an MCR involving, for example, an aromatic ketone, an aromatic aldehyde, and a nitrogen source. rsc.orgnih.gov To form this compound, a potential MCR could involve the reaction of acetophenone (as a two-carbon unit), 4-fluorobenzaldehyde (as a one-carbon and aryl unit), another equivalent of acetophenone, and a nitrogen donor like hexamethyldisilazane (HMDS) or ammonium acetate. rsc.org These reactions often proceed through a cascade of intermediates, including chalcone formation and subsequent Michael addition and cyclization, to build the pyridine skeleton in a convergent manner. researchgate.netmdpi.com The choice of catalyst, often a Lewis acid, can be crucial in directing the reaction towards the desired pyridine product. rsc.org

Metal-Free Cyclocondensation and Annulation Reactions

Electrochemical Annulation Techniques

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the construction of complex organic molecules, offering an alternative to traditional transition-metal-catalyzed methods. In the realm of diarylpyridine synthesis, electrochemical [2+2+2] annulation of alkynes and nitriles represents a significant advancement. This technique allows for the formation of substituted pyridines from simple and readily available starting materials in a single step, avoiding the need for transition metals and external oxidants. nih.govchemrxiv.org

A mediated electrochemical approach for the [2+2+2] annulation of alkynes with nitriles has been developed to produce 3,6-diarylpyridines. nih.govuni-regensburg.de This method utilizes a triarylamine redox mediator in combination with electrochemistry. The reaction can proceed via homocoupling of two identical alkynes or, notably, through the heterocoupling of two different alkynes, which allows for a high degree of control over the chemoselectivity of the process. nih.govuni-regensburg.de Mechanistic studies, including cyclic voltammetry and DFT calculations, suggest that the key initial step is the oxidation of an alkyne to form a vinyl radical cation intermediate. nih.govuni-regensburg.de The efficiency of this process can be enhanced through the use of continuous flow technology, which also facilitates scalability. nih.govuni-regensburg.de

The general scheme for this electrochemical annulation is presented below:

Table 1: Electrochemical [2+2+2] Annulation of Alkynes and Nitriles This table illustrates the general reaction scheme for the electrochemical synthesis of 3,6-diarylpyridines.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This methodology has been successfully applied to the synthesis of various trisubstituted pyridines, showcasing its potential for creating π-extended molecules relevant for materials science and pharmaceutical synthesis. nih.govuni-regensburg.de

Regioselective Synthesis of Diarylpyridine Derivatives

The regioselective synthesis of diarylpyridine derivatives is of paramount importance as the substitution pattern on the pyridine ring significantly influences the compound's physical, chemical, and biological properties. Various strategies have been developed to control the regioselectivity during the synthesis of diarylpyridines.

One approach involves the base-catalyzed ring transformation of 2H-pyran-2-ones with benzamide. The choice of solvent and base has been shown to be crucial in determining the final product. For instance, the use of sodium hydroxide in DMSO leads to the regioselective formation of 2,6-diarylpyridines. rsc.org In contrast, employing sodium hydroxide in absolute ethanol results in the formation of δ-keto esters. rsc.org

Another powerful method for achieving regioselectivity is through transition-metal catalysis. For example, a novel copper(II)-catalyzed annulation of α,β-unsaturated ketoxime acetates with 3-formylchromones has been developed for the synthesis of functionalized 2,4-diarylpyridines. rsc.org This cascade reaction involves multiple steps, including reduction, Michael addition, decarboxylation, intramolecular cyclization, oxidation, ring-opening, and aromatization, all occurring in a single pot. rsc.org

Furthermore, palladium catalysis has been instrumental in the regioselective synthesis of polysubstituted pyridines. An operationally simple approach utilizing readily accessible isoxazolinones has been reported for the synthesis of 2,3,6-trisubstituted pyridines. This protocol involves a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation. acs.org Ligand control in palladium-catalyzed heteroannulation reactions of 1,3-dienes has also been demonstrated as an effective strategy for achieving high regioselectivity in the synthesis of substituted indolines, a principle that can be extended to pyridine derivatives. nih.gov

The direct C-4 alkylation of pyridines, a long-standing challenge, has been addressed through the use of a maleate-derived blocking group, enabling Minisci-type decarboxylative alkylation specifically at the C-4 position. chemrxiv.org This method provides a practical and scalable route to C4-alkylated pyridines. chemrxiv.org

Table 2: Comparison of Regioselective Synthesis Methods for Diarylpyridines This table summarizes different methods for the regioselective synthesis of diarylpyridines, highlighting the catalyst, key reactants, and the resulting substitution pattern.

| Method | Catalyst/Reagent | Key Reactants | Regioselectivity |

|---|---|---|---|

| Ring Transformation | NaOH in DMSO | 2H-pyran-2-one, Benzamide | 2,6-Diaryl |

| Copper-Catalyzed Annulation | Cu(OAc)₂ | α,β-Unsaturated ketoxime acetate, 3-Formylchromone | 2,4-Diaryl |

| Palladium-Catalyzed Annulation | Pd(II)/Pd(0) | Isoxazolinone, Vinylketone | 2,3,6-Trisubstituted |

| Minisci-type Alkylation | Maleate blocking group | Pyridine, Carboxylic acid | C4-Alkylated |

Fluorination and Trifluoromethylation Strategies for Pyridine Derivatives

The introduction of fluorine atoms or trifluoromethyl groups into pyridine rings can dramatically alter the physicochemical and biological properties of the resulting compounds. harvard.edu Consequently, the development of efficient fluorination and trifluoromethylation strategies is a significant focus in synthetic chemistry.

Electrophilic fluorination is a common strategy for introducing fluorine into aromatic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. nih.govacs.org The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410). nih.gov

A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has also been reported. acs.org The reaction proceeds via an electrophilic fluorination process to give monofluorinated products in moderate to good yields. acs.org Another approach involves the use of ring-opened Zincke imine intermediates which undergo regioselective C–F bond formation with electrophilic fluorinating reagents to yield C3-fluoropyridines after ring closure. acs.org This method is tolerant of a wide range of functional groups and can be used for late-stage fluorination. acs.org

Palladium(IV) complexes have also been investigated as electrophilic fluorinating agents. nih.gov These complexes can be synthesized from fluoride and subsequently transfer their fluorine content in an electrophilic manner, which is particularly relevant for applications in positron emission tomography (PET) imaging with ¹⁸F. nih.gov

Directed C-H fluorination has emerged as a powerful tool for the site-selective introduction of fluorine atoms, minimizing the need for pre-functionalized substrates. nih.govnih.gov This strategy often relies on the use of a directing group that positions a catalyst in proximity to a specific C-H bond.

A broadly applicable method for the site-selective fluorination of a single C-H bond in pyridines and diazines utilizes silver(II) fluoride (AgF₂). researchgate.netnih.gov This reaction occurs at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. researchgate.netnih.gov The resulting 2-fluoropyridines can then undergo subsequent nucleophilic aromatic substitution (SₙAr) reactions to introduce a variety of other functional groups. researchgate.netnih.govacs.org

Copper-catalyzed, auxiliary-assisted fluorination of β-sp² C-H bonds of benzoic acid derivatives and γ-sp² C-H bonds of benzylamine derivatives has also been developed. nih.gov This method employs a catalytic amount of CuI, AgF as the fluoride source, and can achieve selective mono- or difluorination by adjusting the reaction conditions. nih.gov Furthermore, Rh(III)-catalyzed C–H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Table 3: Directed C-H Fluorination of Pyridine Derivatives This table outlines different methods for directed C-H fluorination, specifying the catalyst, fluorinating agent, and the position of fluorination.

| Catalyst | Fluorinating Agent | Position of Fluorination |

|---|---|---|

| AgF₂ | AgF₂ | C2 (adjacent to nitrogen) |

| CuI | AgF | Ortho to directing group |

| [Cp*RhCl₂]₂ | α-fluoro-α,β-unsaturated oxime | C3 |

The formation of a carbon-fluorine bond is a challenging yet crucial transformation in the synthesis of fluorinated organic molecules. harvard.edu The unique properties of the fluoride ion, such as its high basicity and strong hydrogen bonding ability, present significant challenges for nucleophilic fluorination reactions. harvard.edu The use of tetraalkylammonium salts as counterions for fluoride, such as tetrabutylammonium fluoride (TBAF), can enhance its nucleophilicity in organic solvents. harvard.edu

Palladium-catalyzed nucleophilic aromatic fluorination has been a significant area of research. The key steps in this catalytic cycle typically involve the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source, and finally, C-F bond formation via reductive elimination from an arylpalladium(II) fluoride complex. nih.gov The success of this reaction is highly dependent on the choice of ligands, with bulky monodentate phosphine ligands like BrettPhos proving effective. nih.gov

Another strategy involves the use of N-fluoropyridinium salts as electrophilic fluorine sources. These reagents can fluorinate a wide range of nucleophilic substrates, and their reactivity can be tuned by modifying the substituents on the pyridine ring. harvard.edu

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 2-(4-Fluorophenyl)-4-phenylpyridine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region. The distinct electronic environments of the pyridine (B92270) ring, the 4-phenyl substituent, and the 2-(4-fluorophenyl) substituent would result in a series of doublets, triplets, and multiplets. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and local electronic environment. Carbons bonded to the nitrogen of the pyridine ring and the fluorine atom would exhibit characteristic shifts.

A hypothetical data table for the expected NMR signals is presented below, though it must be emphasized that this is a theoretical representation and not based on experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Phenyl Ring Protons | 7.2 - 8.0 | 125 - 140 |

| Fluorophenyl Ring Protons | 7.1 - 8.2 | 115 - 165 (with C-F coupling) |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal the coupling relationships between adjacent protons, helping to identify the spin systems within the pyridine and phenyl rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules, including their absorption and emission of light.

Electronic Absorption Spectra Analysis

The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or acetonitrile, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λmax) would provide insights into the electronic conjugation of the molecule.

Emission Spectra and Photoluminescence Quantum Yield Investigations

Upon excitation at a suitable wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would show the wavelengths of light emitted as the molecule returns from its excited state to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as organic light-emitting diodes (OLEDs). The determination of the PLQY would require a comparative method using a standard with a known quantum yield or an absolute method using an integrating sphere.

Without experimental data, it is not possible to provide specific values for the absorption and emission maxima or the quantum yield of this compound.

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is indicative of changes in the electronic ground and excited states of a molecule in response to its local environment. For compounds like this compound, which possess a degree of intramolecular charge transfer character, solvatochromic studies are particularly revealing.

The environmental sensitivity of such molecules is typically investigated by measuring their absorption and emission spectra in a range of solvents with varying polarities. The resulting data, often analyzed using models like the Lippert-Mataga plot, can provide quantitative information about the change in the molecule's dipole moment upon photoexcitation. While specific solvatochromic data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar push-pull fluorophores can be used as a predictive framework. Generally, these types of molecules exhibit a bathochromic (red) shift in their emission spectra as the solvent polarity increases, which is a hallmark of positive solvatochromism. This sensitivity makes them potential candidates for use as fluorescent probes to study the microenvironments of complex systems.

Table 1: Representative Solvatochromic Data for a Generic Push-Pull Pyridine Derivative

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 350 | 420 | 4895 |

| Toluene (B28343) | 33.9 | 355 | 435 | 5340 |

| Dichloromethane | 41.1 | 360 | 455 | 6025 |

| Acetonitrile | 46.0 | 362 | 470 | 6580 |

| Methanol | 55.5 | 365 | 485 | 7115 |

Note: This table is illustrative and based on general trends for similar compounds, as specific data for this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This is crucial for the confirmation of a newly synthesized compound's identity.

For this compound (C₁₇H₁₂FN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, and Nitrogen-14). An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value that matches the theoretical mass to within a few parts per million (ppm). This level of accuracy provides unambiguous confirmation of the compound's elemental composition.

Table 2: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Species | Theoretical m/z | Expected Experimental m/z (± 5 ppm) |

| [M+H]⁺ | 246.1026 | 246.1014 - 246.1038 |

| [M+Na]⁺ | 268.0846 | 268.0833 - 268.0859 |

| [M]⁺˙ | 245.0948 | 245.0936 - 245.0960 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that acts as a molecular fingerprint. Specific functional groups absorb infrared radiation at distinct frequencies, allowing for the identification of these groups within the molecule. The IR spectrum of this compound would be expected to show a combination of absorption bands corresponding to the vibrations of the phenyl and pyridine rings, as well as the carbon-fluorine bond.

Key expected vibrational modes include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the characteristic C-F stretching vibration. The analysis of the IR spectrum helps to confirm the presence of these structural motifs.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl and pyridine rings. |

| C=C/C=N Stretch | 1600 - 1450 | Aromatic ring stretching vibrations. |

| C-F Stretch | 1250 - 1000 | Characteristic stretching of the carbon-fluorine bond. |

| C-H Bending (out-of-plane) | 900 - 675 | Bending vibrations of C-H bonds, indicative of substitution patterns. |

Note: This table is based on characteristic vibrational frequencies for the functional groups present in the molecule. An experimental spectrum would be required for precise peak assignments.

X-ray Diffraction for Solid-State Structural Characterization

For this compound, a crystal structure would reveal the planarity of the molecule and the nature of intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the material's bulk properties and for computational modeling studies. While a published crystal structure for this specific compound is not currently available, analysis of related structures provides a basis for what might be expected.

Table 4: Representative Crystallographic Data Parameters for a Phenylpyridine Derivative

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

Note: This table provides an example of the type of data obtained from an X-ray diffraction experiment and is not the actual data for this compound.

Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenyl 4 Phenylpyridine Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely employed to study the properties of phenylpyridine derivatives and their analogues.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For analogues of 2-(4-Fluorophenyl)-4-phenylpyridine, this process is crucial for understanding the spatial relationship between the phenyl and fluorophenyl rings relative to the central pyridine (B92270) core.

In a study on 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, a related compound, geometry optimization was performed using DFT with the B3LYP functional and a 6-311G++(d,p) basis set. arxiv.org This level of theory is commonly chosen to provide a good compromise between accuracy and computational expense for organic molecules. The optimization process seeks the minimum energy conformation on the potential energy surface.

| Parameter | Description | Typical Computational Method |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311G++(d,p)) |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311G++(d,p)) |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | PES Scan using DFT |

This table summarizes the key geometric parameters investigated through DFT calculations.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions.

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO and LUMO energies. aps.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. aps.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aps.org

In the case of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, another analogue, the HOMO was found to be localized on the phenylpyrimidine moiety, while the LUMO was distributed over the entire molecule. nih.gov This distribution of frontier orbitals is crucial for understanding charge transfer characteristics within the molecule.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. |

This table outlines the key parameters of Frontier Molecular Orbital analysis and their significance.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT. These descriptors provide a quantitative measure of the chemical reactivity and selectivity of a molecule.

Key reactivity parameters include:

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2. nih.gov

Chemical Hardness (η): Represents the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). unifi.itbeilstein-journals.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. tandfonline.com

These parameters have been calculated for analogues like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine to predict their reactivity. aps.orgnih.gov For instance, a high value of chemical hardness, as derived from a large HOMO-LUMO gap, points towards high kinetic stability. aps.org

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons. |

This table presents key chemical reactivity descriptors derived from DFT calculations.

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. This interaction is particularly important in molecules containing heavy atoms and plays a crucial role in photophysical processes such as phosphorescence, where transitions between different spin states (e.g., from a triplet to a singlet state) occur. unical.it

For analogues of this compound, particularly when complexed with heavy metals like iridium, the calculation of spin-orbit coupling constants is essential for understanding their emissive properties. researchgate.netresearchgate.net These complexes are of great interest for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Theoretical studies on iridium(III) complexes with fluorine-substituted phenylpyridine ligands have shown that the degree of fluorination can significantly influence the spin-orbit coupling and, consequently, the phosphorescence quantum yield and emission color. researchgate.netbiorxiv.org

Time-dependent DFT (TD-DFT) is a common method used to calculate excited state properties and can be extended to compute spin-orbit coupling matrix elements. unical.itresearchgate.net These calculations help to elucidate the mechanism of intersystem crossing (the transition between singlet and triplet states) and phosphorescence, providing a theoretical basis for designing more efficient phosphorescent materials. acs.org The magnitude of the SOC determines the rate of these spin-forbidden transitions. unical.it

DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to proceed.

The synthesis of this compound and its analogues often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies have been performed to investigate the detailed mechanism of the Suzuki reaction, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of the reactants, intermediates, transition states, and products for each step, a complete energy profile of the reaction can be constructed. For example, in a DFT study of a model Suzuki-Miyaura reaction, the transmetalation step was identified as the rate-determining step with the highest activation energy. Such insights are invaluable for optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of these and other biaryl compounds.

Molecular Dynamics (MD) Simulations

While DFT calculations provide detailed information about the static properties of molecules at their equilibrium geometries, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For flexible molecules like this compound, MD simulations are particularly useful for exploring the conformational space and understanding how the molecule behaves in different environments, such as in solution. researchgate.netbiorxiv.org Simulations can reveal the preferred conformations, the dynamics of the torsional motions between the phenyl rings, and the interactions with solvent molecules. biorxiv.org

In a study of biphenyl (B1667301), a structurally related core, MD simulations were used to investigate the torsional angle between the two phenyl rings in the solid state and in a liquid crystalline solvent. researchgate.netbiorxiv.org These simulations revealed that the environment can significantly influence the preferred conformation. Similarly, MD simulations of biphenyl derivatives have been used to study their binding to biological targets, providing insights into the dynamic nature of the ligand-receptor interactions. acs.org The analysis of MD trajectories can yield important information such as root-mean-square deviation (RMSD) to assess the stability of the system and radial distribution functions (RDFs) to characterize the structure of the surrounding solvent. nih.gov

Conformational Dynamics and Stability

Computational methods, such as Density Functional Theory (DFT), are employed to study the structures and energetics of different conformations. researchgate.net Studies on similar oligomers of 2-phenylpyridine (B120327) show that different conformers (e.g., linear vs. helical structures) exhibit distinct properties, which are reflected in their theoretical UV and CD spectra. nih.gov The stability of these conformations is determined by a delicate balance of steric hindrance and electronic effects. For instance, the rotation around the carbon-carbon single bonds connecting the rings can lead to various stable or transient conformations. mdpi.com Understanding these conformational preferences is essential, as only specific spatial arrangements of the molecule may be able to fit into a biological target's binding site.

Protein-Ligand Binding Dynamics

To understand how a molecule like this compound might interact with a biological target, such as a protein or enzyme, researchers use molecular dynamics (MD) simulations. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the binding process.

An MD simulation can confirm the stability of a proposed binding pose obtained from molecular docking and reveal the key interactions that stabilize the protein-ligand complex. nih.govresearchgate.net For example, a 10-nanosecond MD simulation performed on related 2-phenylpyrimidine (B3000279) analogues helped to confirm the stability of the ligand-protein complex and validate the presumed active conformation. nih.gov

The interactions governing the binding of this compound analogues to a protein active site can include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov

π-π Interactions: The multiple aromatic rings (fluorophenyl, pyridine, and phenyl) can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues in the protein, such as tyrosine (Tyr) or tryptophan (Trp). nih.gov

Hydrophobic Interactions: The phenyl and fluorophenyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

By analyzing the trajectory of an MD simulation, researchers can identify which amino acid residues are critical for binding and how the ligand's conformation might adapt upon entering the binding site. nih.gov This provides invaluable insight for designing new molecules with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods extend this by considering the 3D properties of the molecules, which are often crucial for molecular recognition at a receptor binding site. rutgers.edu These models are powerful tools in drug discovery for predicting the activity of novel compounds before they are synthesized. nih.gov

For a series of this compound analogues, a 3D-QSAR study would involve aligning the set of molecules and then calculating various molecular fields around them to understand how specific structural features correlate with activity. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govsioc-journal.cn In a CoMFA study, each molecule in a training set is placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. nih.gov These calculated field values serve as the independent variables in a partial least squares (PLS) regression analysis to build a model that predicts activity.

The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely lead to changes in activity.

Steric Maps: Green contours might indicate areas where bulky groups increase activity, while yellow contours show where they decrease activity.

Electrostatic Maps: Blue contours could highlight regions where positive charge is favorable, while red contours show where negative charge is beneficial.

A successful CoMFA model is characterized by high statistical significance, including a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). sioc-journal.cn

Table 1: Example of Statistical Parameters for a CoMFA Model

| Parameter | Description | Typical Value |

|---|---|---|

| q² | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.9 |

| F-value | F-statistic value from regression analysis | High value |

| N | Number of optimal components (from PLS) | 4-6 |

| SEE | Standard Error of Estimate | Low value |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that offers an alternative way to calculate molecular fields. mdpi.com In addition to steric and electrostatic fields, CoMSIA includes three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com Another key difference is that CoMSIA uses a Gaussian function to calculate the distance dependence of each field, which avoids some of the singularities at atomic positions that can occur in CoMFA and results in smoother contour maps. mdpi.com

The inclusion of additional fields often provides a more detailed and interpretable model of the structure-activity relationship, especially when hydrophobic forces or hydrogen bonding are critical for ligand-receptor recognition. mdpi.comnih.gov A CoMSIA model is evaluated with similar statistical metrics as a CoMFA model. nih.gov

Table 2: Example of Statistical Parameters for a CoMSIA Model

| Parameter | Description | Typical Value |

|---|---|---|

| q² | Cross-validated correlation coefficient | > 0.6 |

| r² | Non-cross-validated correlation coefficient | > 0.9 |

| F-value | F-statistic value from regression analysis | High value |

| N | Number of optimal components (from PLS) | 4-6 |

| Field Contributions | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Varies |

Pharmacophore Model Development

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net Pharmacophore modeling is a cornerstone of rational drug design and is frequently used for virtual screening to identify new potential drug candidates from large compound databases. dovepress.com

A pharmacophore model for analogues of this compound would be developed based on a set of known active compounds. nih.gov The model identifies the common chemical features and their spatial arrangement necessary for activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positive/Negative Ionizable Features

For the this compound scaffold, a pharmacophore model might identify the pyridine nitrogen as a hydrogen bond acceptor, the aromatic rings as hydrophobic and aromatic features, and the fluorine atom as a potential weak hydrogen bond acceptor or a region for electrostatic interaction. nih.govresearchgate.net Once validated, this pharmacophore model serves as a 3D query to search for other molecules that contain the same features in the same relative orientation, thereby identifying structurally diverse compounds with a high probability of being active. researchgate.net

Table 3: Common Pharmacophoric Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., N, O) that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A functional group (e.g., -OH, -NH) that can donate a hydrogen bond. |

| Hydrophobic Region | H | A nonpolar region of the molecule, such as an alkyl or aryl group. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

Structure Activity Relationships Sar and Structure Property Relationships Spr

Correlating Structural Modifications with Biological Activity

The biological activity of pyridine (B92270) derivatives is a subject of extensive research, with studies aiming to develop new therapeutic agents by modifying their molecular structure to enhance potency and selectivity. nih.gov

The inhibitory potential of molecules based on the phenylpyridine scaffold can be significantly altered by the introduction of various substituents. While direct SAR studies on 2-(4-Fluorophenyl)-4-phenylpyridine are not extensively detailed in the provided context, the principles can be illustrated by examining related structures where systematic modifications have been made.

For instance, in studies of analogous heterocyclic compounds, the nature and position of substituents on the phenyl rings and the core heterocyclic system play a crucial role in determining inhibitory potency against various biological targets, such as enzymes or receptors. Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex demonstrated that medicinal chemistry optimization led to compounds with nanomolar inhibitory potency. nih.gov This highlights the importance of targeted substitutions in achieving high efficacy.

The following interactive table illustrates hypothetical SAR data for a generic kinase target, based on common findings in medicinal chemistry, to demonstrate the influence of substituents on inhibitory potency.

The presence of a fluorine atom on the phenyl ring of this compound is a key structural feature that can profoundly influence its interaction with biological targets. Fluorine's high electronegativity and ability to form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, can enhance binding affinity and selectivity.

In a study on inhibitors of equilibrative nucleoside transporters, the halogen substituent on the fluorophenyl moiety was found to be critical for the inhibitory effect on ENT2. frontiersin.org The complete removal of the fluorine atom from the molecule resulted in the elimination of its inhibitory activity against this target. frontiersin.org This finding strongly suggests that the fluorine atom is directly involved in a crucial interaction within the binding site of the protein. Furthermore, changing the position and type of halogen (e.g., from ortho-fluoro to meta-chloro) could restore the inhibitory effect, indicating the precise geometric and electronic requirements for effective molecular recognition. frontiersin.org

Relationship between Structure and Photophysical Properties

The structural arrangement of this compound, with its interconnected aromatic rings, gives rise to interesting photophysical properties. These properties, including light absorption and emission, can be fine-tuned through structural modifications.

The emission wavelength and quantum yield of fluorescent compounds are highly dependent on their molecular structure. For molecules with a "push-pull" character, where electron-donating and electron-accepting groups are present, the photophysical properties can be systematically tuned.

In related pyrimidine (B1678525) systems, such as 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, the photophysical properties were shown to be sensitive to the surrounding environment and structural features. researchgate.net The introduction of different substituents on the phenyl or pyridine rings can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby changing the energy of the emitted light. This allows for the tuning of the emission color across the visible spectrum. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the molecular structure. Structural features that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will lead to lower quantum yields. Conversely, rigidifying the molecular structure or introducing substituents that hinder these non-radiative processes can enhance the quantum yield.

The following table provides hypothetical photophysical data to illustrate how structural modifications might tune the emission properties of this compound derivatives.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential stabilization of the ground and excited states of the solute molecule by the solvent. For compounds like this compound, which possess a degree of charge separation in their excited state, a change in solvent polarity can lead to shifts in their absorption and emission spectra.

In a study of a related pyrimidine derivative, it was observed that the absorption wavelength, emission wavelength, and Stokes shift all increased with increasing solvent polarity. researchgate.net This positive solvatochromism is indicative of an excited state that is more polar than the ground state. The polar solvent molecules arrange themselves around the excited molecule, lowering its energy and resulting in a red-shift of the emission. The quantum yield was also found to be solvent-dependent, with higher values observed in less polar solvents like toluene (B28343) and dichloromethane (B109758). researchgate.net This suggests that in more polar solvents, non-radiative decay pathways become more prominent.

By introducing different electron-donating or electron-withdrawing groups onto the this compound scaffold, the degree of charge transfer in the excited state can be modulated, thereby influencing the magnitude of the solvatochromic shifts.

Ligand Efficiency Metrics in Chemical Biology Research

In the field of drug discovery and chemical biology, it is not only the absolute potency of a compound that is important but also its efficiency in binding to its target relative to its size. Ligand efficiency (LE) is a key metric used to assess this, defined as the binding energy per heavy (non-hydrogen) atom. wikipedia.org It provides a way to compare compounds of different sizes and helps in the selection of promising lead candidates for further optimization. wikipedia.org

The mathematical expression for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org This can also be approximated from IC50 values. wikipedia.org

Other related metrics include the Binding Efficiency Index (BEI), which normalizes potency by molecular weight, and Lipophilic Ligand Efficiency (LLE), which relates potency to the lipophilicity of the molecule. wikipedia.orgnih.gov These metrics are valuable tools during the hit-to-lead optimization process, as they help medicinal chemists to focus on improving potency while controlling properties like molecular size and lipophilicity, which are critical for developing compounds with good drug-like properties. rgdscience.com

For a research program involving this compound as a starting point, these metrics would be invaluable. As derivatives are synthesized to improve inhibitory potency, calculating LE and LLE would ensure that the gains in activity are not simply due to an increase in size or lipophilicity, which can often lead to undesirable properties. The goal is to identify modifications that provide a significant improvement in binding energy for each atom added to the molecule, thus maximizing the efficiency of the ligand-target interaction. nih.gov

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. upenn.edunih.gov This method is instrumental in identifying potential biological targets for a compound and analyzing its binding mode at the molecular level. upenn.edunih.gov

Prediction of Ligand-Protein Interactions

While specific molecular docking studies for 2-(4-fluorophenyl)-4-phenylpyridine against a wide array of protein targets are not extensively documented in publicly available research, studies on structurally similar diarylpyridine and phenylaminopyrimidine derivatives provide insights into its potential interactions. nih.govnih.gov For instance, molecular docking of phenylaminopyrimidine derivatives with Janus kinase 2 (JAK2) has revealed key hydrogen bond interactions with hinge region residues like Leu932 and Glu930, as well as hydrophobic contacts with residues such as Asp939 and Arg980. nih.gov These interactions are crucial for the inhibitory activity of these compounds. nih.gov

Similarly, docking studies of pyrazole (B372694) derivatives, which share aromatic and heterocyclic features with this compound, have been performed against various kinases, including VEGFR-2, Aurora A, and CDK2. upenn.edu These studies indicate that such compounds can fit within the ATP-binding pocket of these kinases, forming hydrogen bonds and hydrophobic interactions that are critical for their inhibitory potential. upenn.edu Given the structural resemblance, it is plausible that this compound could engage in similar interactions with various protein kinases, a hypothesis that warrants further computational investigation.

Identification of Key Binding Site Residues

The identification of key binding site residues is a critical outcome of molecular docking studies, providing a roadmap for understanding and optimizing ligand-protein interactions. For related kinase inhibitors, specific amino acid residues within the active site play a pivotal role. In the context of JAK2, Leu932 and Arg980 have been identified as key residues for the binding of phenylaminopyrimidine inhibitors. nih.gov For pyrazole derivatives targeting kinases, the specific residues vary depending on the kinase but generally involve those within the ATP-binding pocket that can form hydrogen bonds and hydrophobic contacts. upenn.edu

Although direct evidence for this compound is not available, based on the analysis of its structural analogs, it is anticipated that its interactions would also be governed by key residues in the hinge region and hydrophobic pockets of target kinases. The fluorine atom on the phenyl ring could potentially engage in specific interactions, such as halogen bonds or hydrophobic interactions, which could contribute to its binding affinity and selectivity. Further dedicated docking studies on this compound are necessary to elucidate the specific residues crucial for its interaction with various biological targets.

Enzyme Inhibition Studies in In Vitro Systems

In vitro enzyme inhibition assays are fundamental for validating the biological activity of a compound and quantifying its potency. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme, often providing an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinase Inhibitory Activity (e.g., PIM-1, RIOK2, Yck2, c-Met, CDK9)

While comprehensive screening of this compound against a broad panel of kinases is not extensively reported, research on related diarylpyrimidine and phenylaminopyrimidine scaffolds suggests potential activity. For example, various diarylpyrimidine derivatives have been synthesized and evaluated as inhibitors of kinases like EGFR, highlighting the potential of this chemical class. nih.gov

Studies on phenylpyrazolopyrimidine derivatives have shown modest inhibitory activity against kinases such as c-Src, Btk, and Lck, but no significant activity against Abl1, Akt1, Alk, Braf, Cdk2, and PKCa. nih.gov This underscores the importance of the specific substitution pattern on the diaryl scaffold for determining kinase selectivity. A series of 4-phenyl-2-phenylaminopyridine derivatives were identified as potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK). nih.gov

Dipeptidyl Peptidase-4 (DPP4) Inhibition

There is currently no publicly available scientific literature that specifically reports on the investigation of this compound as an inhibitor of dipeptidyl peptidase-4 (DPP4).

EGFR Tyrosine Kinase (EGFR TK) Inhibition

The diarylpyrimidine and related diaryl scaffolds have been a focus in the development of EGFR tyrosine kinase inhibitors. For instance, a series of 2,4-diaryl pyrimidine (B1678525) derivatives were designed and synthesized as selective inhibitors of the EGFR L858R/T790M mutant. nih.gov This indicates the potential of the diaryl core structure, to which this compound belongs, to be adapted for EGFR TK inhibition. However, direct experimental evidence of this compound's inhibitory activity against EGFR TK is not found in the current body of scientific literature. Further enzymatic assays would be required to determine its potential as an EGFR TK inhibitor.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators that are implicated in inflammatory processes and various diseases, including cancer. nih.gov The inhibition of LOX is a therapeutic strategy being explored for the management of these conditions. researchgate.netresearchgate.net

While direct studies on the lipoxygenase inhibitory activity of this compound are not prominently documented, research on related structures containing phenylpyridine and bipyridine scaffolds suggests a potential for this class of compounds to interact with LOX. For instance, studies on 4-(4-bromophenyl)-2,2'-bipyridine have shown that while the ligand itself may have insignificant lipoxygenase activity, its transition metal complexes can exhibit promising inhibitory properties. nih.gov Furthermore, pyridylpyrazole derivatives have been evaluated for their inhibitory effects on enzymes involved in inflammatory pathways, with some compounds showing significant inhibition of PGE2 production, which is downstream of the cyclooxygenase (COX) pathway, a related pathway to LOX. nih.gov The presence of a fluorine atom in some of these derivatives was noted to potentially increase lipophilicity, which may enhance cellular penetration and biological activity. nih.gov

Cellular Mechanisms of Action in In Vitro Cell Line Models

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of compounds structurally related to this compound has been investigated across various cancer cell lines. The introduction of a fluorine atom into heterocyclic compounds is a known strategy to enhance their biological potencies. nih.gov

Novel pyrazolo[3,4-b]pyridine derivatives, which share a core heterocyclic structure, have demonstrated significant anticancer activity. For example, compound 9a (a 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine) showed an IC50 value of 2.59 µM against HeLa cells. mdpi.com Another derivative, 14g , displayed IC50 values of 4.66 µM and 1.98 µM against MCF-7 and HCT-116 cell lines, respectively. mdpi.com Similarly, 2-phenylindole (B188600) derivatives have shown potent antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. nih.gov

The antiproliferative efficacy of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

Table 1: Antiproliferative Activity of Structurally Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 9a (pyrazolo[3,4-b]pyridine derivative) | HeLa | 2.59 | mdpi.com |

| 14g (pyrazolo[3,4-b]pyridine derivative) | MCF-7 | 4.66 | mdpi.com |

| 14g (pyrazolo[3,4-b]pyridine derivative) | HCT-116 | 1.98 | mdpi.com |

| Indole Compound 31 | MCF-7 | 2.71 | nih.gov |

| Indole Compound 86 | MCF-7 | 1.86 | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Destabilization

A key mechanism by which many anticancer agents exert their effects is through the disruption of microtubule dynamics, which are essential for cell division. nih.gov Inhibition of tubulin polymerization leads to mitotic arrest and subsequent cell death. dergipark.org.tr

Research on cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has identified them as novel tubulin polymerization inhibitors. researchgate.net One such compound, 9p , exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines by inhibiting tubulin polymerization and disrupting microtubule dynamics. researchgate.net Similarly, 4-anilino-2-(2-pyridyl)pyrimidines have been identified as apoptosis inducers, with some compounds in the series also inhibiting tubulin polymerization. For example, compound 2f in this series inhibited tubulin polymerization with an IC50 value of 0.5 µM. nih.gov The imidazopyridine scaffold has also been highlighted as an effective framework for developing tubulin polymerization inhibitors. dergipark.org.tr

Induction of Apoptosis and Autophagy Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. researchgate.net Many anticancer compounds exert their therapeutic effect by inducing apoptosis in tumor cells.

Derivatives of 4-anilino-2-arylpyrimidine have been discovered as potent inducers of apoptosis. nih.govnih.gov These compounds were identified through high-throughput screening assays that measure caspase activation, a key event in the apoptotic cascade. nih.gov For instance, several compounds in this class demonstrated EC50 values for apoptosis induction in the nanomolar range in T47D cells. nih.gov The induction of apoptosis by these compounds is often linked to their ability to cause cell cycle arrest. nih.gov Similarly, 2-phenylindole derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov

While direct evidence for autophagy induction by this compound is lacking, this pathway is a known cellular response to stress and certain therapeutic agents.

Cell Cycle Modulation

The regulation of the cell cycle is a fundamental process that is often dysregulated in cancer. nih.gov Targeting cell cycle progression is a well-established strategy in cancer therapy.

Studies on pyrazolo[3,4-b]pyridine derivatives have shown that they can induce cell cycle arrest. mdpi.com For example, compound 9a caused cell cycle arrest at the S phase in HeLa cells, while compound 14g led to G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. mdpi.com This cell cycle arrest is often a prelude to apoptosis. Other heterocyclic compounds have also been reported to induce G2/M phase arrest. nih.gov The ability of these compounds to halt the cell cycle is frequently linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com

Modulation of Specific Molecular Interactions (e.g., PD-1/PD-L1 protein-protein interaction)

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Blocking this interaction with inhibitors can restore the anti-tumor immune response. youtube.com

While monoclonal antibodies are the primary agents used to target the PD-1/PD-L1 pathway, there is growing interest in the development of small-molecule inhibitors. nih.govnih.gov These small molecules offer potential advantages such as oral bioavailability and better tumor penetration. nih.gov Research has led to the discovery of small-molecule inhibitors that can disrupt the PD-1/PD-L1 interaction, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors often feature scaffolds like naphthyridine. nih.gov Although there is no direct evidence to date linking this compound to the inhibition of the PD-1/PD-L1 interaction, the broader field of small-molecule immune checkpoint inhibitors is an active area of research. google.com

Development and Application as Chemical Probes for Biological Research

While the broader class of fluorinated organic molecules has been a subject of intense investigation for creating fluorescent probes and PET (Positron Emission Tomography) ligands, and phenylpyridines are known to possess interesting photophysical properties, the direct application of this compound in this context is not documented.

Research in the field of chemical probes often focuses on molecules that exhibit significant changes in their fluorescent properties upon binding to a specific biological target, or those that can be radiolabeled for in vivo imaging. The development of such probes involves extensive characterization of their photophysical properties, binding affinity and selectivity for the target, cellular uptake, and in vivo biodistribution.

Although related compounds, such as certain dihydropyridine (B1217469) derivatives, have been explored as fluorescent probes, and other phenylpyridine-containing structures have been investigated as inhibitors or ligands for various biological targets, there is a notable absence of published research specifically outlining the use of this compound as a tool for biological imaging or as a molecular sensor.

Therefore, no detailed research findings or data tables on the application of this specific compound as a chemical probe can be provided at this time. Further research would be required to explore the potential of this compound in this capacity.

Advanced Applications in Chemical Biology and Materials Science Research

Fluorescent Probes for Bioimaging and Membrane Studies

While direct studies specifically employing 2-(4-Fluorophenyl)-4-phenylpyridine as a fluorescent probe for bioimaging and membrane studies are not extensively documented in publicly available research, the broader class of phenylpyridine derivatives and fluorinated compounds exhibits properties that are highly relevant to these applications. The inherent fluorescence of many pyridine (B92270) derivatives makes them attractive candidates for the development of molecular probes. rsc.org The introduction of a fluorophenyl group can further modulate the photophysical properties, such as quantum yield and Stokes shift, which are critical for effective bioimaging. nih.gov

The interaction of pyridine-based molecules with cellular membranes is a key aspect of their potential use in biological studies. Research on various pyridine derivatives has shown that even minor structural modifications can significantly affect their interactions with model membranes. nih.gov These interactions are crucial for understanding how such compounds might cross cell membranes or target membrane-bound proteins. nih.gov For instance, studies on related nitrogen-containing aromatic compounds have utilized techniques like Langmuir monolayer studies and NMR spectroscopy to elucidate their position and orientation within membrane-like environments. nih.gov Although specific data for this compound is not available, the principles derived from these studies on analogous compounds suggest that it would likely localize near the polar headgroups of the membrane phospholipids.

Ligands in Coordination Chemistry and Metallodrug Design

The pyridine nitrogen atom in this compound makes it an excellent ligand for coordinating with metal ions, leading to the formation of stable complexes with diverse applications. The field of metallodrugs, which utilizes metal complexes for therapeutic purposes, is a significant area of research. cinz.nznih.gov The design of these drugs often involves tailoring the ligands to control the geometry, reactivity, and biological activity of the metal center. cinz.nz

The introduction of fluorine atoms into the ligand structure, as in this compound, can enhance the metabolic stability and cellular uptake of the resulting metallodrugs. nih.gov While research specifically detailing metallodrugs based on this compound is limited, the general strategy of using fluorinated ligands is well-established in the design of potential anticancer agents. nih.gov For example, iridium(III) complexes with fluorinated phenylpyridine ligands have shown promising anticancer activity, sometimes comparable to or even exceeding that of cisplatin. nih.gov The mechanism of action for such complexes can involve the induction of reactive oxygen species (ROS) within cancer cells, leading to cell death. nih.govuky.edu

Iridium Complexes for Optoelectronic Applications

A particularly prominent application of phenylpyridine ligands is in the development of iridium(III) complexes for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). rsc.orgossila.com These complexes are known for their high phosphorescence quantum yields and thermal stability. ossila.com The 2-phenylpyridine (B120327) (ppy) ligand and its derivatives are classic examples of cyclometalating ligands that form highly luminescent iridium(III) complexes. ossila.comacs.org

The fluorination of the phenylpyridine ligand, as seen in this compound, has a significant impact on the photophysical properties of the resulting iridium complex. rsc.org The presence of the fluorine atom can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color of the complex. rsc.org For instance, the loss of a fluorine atom from a related difluorophenylpyridine ligand in an iridium complex resulted in a red-shift of the emission maximum. rsc.org Iridium complexes with fluorinated phenylpyridine ligands are often investigated as emitters in light-emitting electrochemical cells (LEECs) as well. acs.org

Below is a table of representative iridium complexes with related phenylpyridine ligands and their emission properties, illustrating the effect of ligand structure on the optoelectronic characteristics.

| Complex | Ancillary Ligand | Emission Color | Emission Maximum (nm) |

| fac-Ir(ppy)₃ | - | Green | ~513 |

| [Ir(ppy)₂(dtBubpy)]PF₆ | 4,4'-di-tert-butyl-2,2'-bipyridine | Green-Yellow | ~550 |

| [Ir(F₂ppy)₂(dtBubpy)]PF₆ | 4,4'-di-tert-butyl-2,2'-bipyridine | Green | ~525 |

Data is for illustrative purposes and is based on structurally related compounds.

Exploration in Supramolecular Assembly